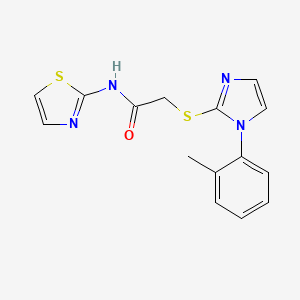

N-(噻唑-2-基)-2-((1-(邻甲苯基)-1H-咪唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

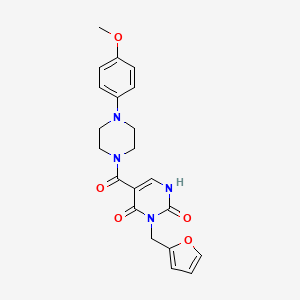

The compound N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of thiazole-based acetamide. While the specific compound is not directly mentioned in the provided papers, the general class of N-substituted thiazol-2-yl acetamides has been synthesized and studied for various properties and biological activities. These compounds are characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an acetamide group, which is a functional group derived from acetic acid.

Synthesis Analysis

The synthesis of related N-substituted thiazol-2-yl acetamides typically involves the reaction of benzothiazoles with acetic acid or its derivatives. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Another method involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . These methods suggest that the synthesis of N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide could potentially be carried out by analogous reactions, possibly involving the coupling of o-tolyl-imidazole with a thiazol-2-yl acetamide precursor.

Molecular Structure Analysis

The molecular structure of N-substituted thiazol-2-yl acetamides is characterized by the presence of hydrogen bonding interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water molecules, acting as a bridge to form three hydrogen bonds . The molecular structure is influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different types of hydrogen bonding interactions and molecular assemblies.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted thiazol-2-yl acetamides are influenced by their molecular structure. The hydrogen bonding interactions can affect the compound's solubility, melting point, and crystal formation . The biological activities of these compounds, such as antioxidant, antibacterial, and urease inhibition activities, are significant and have been evaluated in various studies . The structure-activity relationship revealed by in silico studies indicates that hydrogen bonding with the enzyme's active site is crucial for biological activity, such as urease inhibition .

Relevant Case Studies

The provided papers include case studies of the synthesis and evaluation of N-substituted thiazol-2-yl acetamides for their biological activities. For instance, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant activity for urease inhibition, outperforming the standard used in the study . Another study reported novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with good antioxidant and anti-inflammatory activities . These case studies provide insights into the potential applications and efficacy of thiazole-based acetamide derivatives in medicinal chemistry.

科学研究应用

抗癌活性

Duran 和 Demirayak (2012) 在一项关于 2-[4,5-二甲基-1-(苯胺基)-1H-咪唑-2-基硫代]-N-(噻唑-2-基)乙酰胺衍生物合成的研究中发现,这些化合物对包括黑色素瘤在内的多种人类肿瘤细胞系表现出合理的抗癌活性。构效关系表明对黑色素瘤型细胞系具有高活性,表明在癌症治疗中具有潜在的治疗应用 (Duran & Demirayak, 2012)。

抗菌和脲酶抑制

Gull 等人 (2016) 合成了一系列 N-(6-芳基苯并[d]噻唑-2-基)乙酰胺,并评估了它们的各种生物活性,包括抗氧化、抗菌和脲酶抑制。值得注意的是,这些化合物对脲酶抑制表现出显着的活性,其中一种化合物比研究中使用的标准更具活性。分子对接研究支持了这些发现,表明这些衍生物在开发新的抗菌剂中具有潜力 (Gull et al., 2016)。

镇痛活性

Kaplancıklı 等人 (2012) 在一项研究中探索了乙酰胺衍生物的镇痛潜力,其中合成了 N-(苯并噻唑-2-基)-2-[(1-取代-1H-四唑-5-基)硫代]乙酰胺衍生物并评估了它们的镇痛特性。这些化合物在各种伤害感受模型中表现出显着的镇痛作用,表明它们具有止痛剂的潜力 (Kaplancıklı et al., 2012)。

光电特性

Camurlu 和 Guven (2015) 对基于噻唑的聚噻吩的研究,包括 N-(噻唑-2-基)-2-(噻吩-3-基)乙酰胺的衍生物,突出了它们有希望的光电特性。这些材料表现出令人满意的转换时间和适当的光学对比度,为它们在光电器件中的应用开辟了道路 (Camurlu & Guven, 2015)。

作用机制

Target of action

Thiazoles and imidazoles are known to have diverse biological activities . They are often found in compounds with antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” would depend on its exact structure and functional groups.

Mode of action

The mode of action of thiazole and imidazole derivatives can vary widely, but they often work by interacting with enzymes or receptors in cells, disrupting their normal function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Thiazoles and imidazoles can affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazoles and imidazoles, due to their heterocyclic nature, are often well-absorbed and can distribute throughout the body .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Thiazoles and imidazoles can have a variety of effects, from killing bacteria or fungi to stopping the growth of cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Thiazoles and imidazoles are generally stable under physiological conditions .

未来方向

The future directions for research on this compound involve further investigation into its potential as a quorum sensing inhibitor . It is hypothesized that such quorum sensing based antibiotic agents are less prone to selection for resistance than traditional bacteriostatic or bactericidal remedies . Therefore, this compound and others like it could be potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria from developing future resistance .

属性

IUPAC Name |

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWNJOWKXCULLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

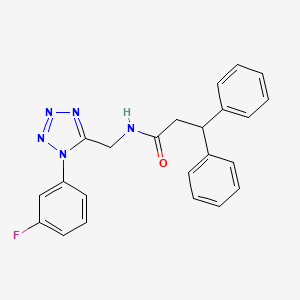

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)

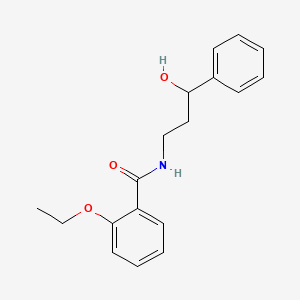

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

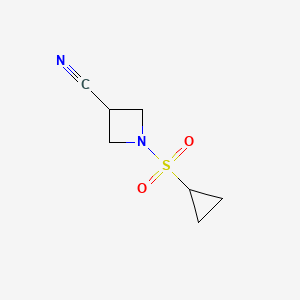

![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)

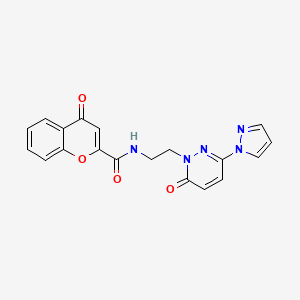

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)